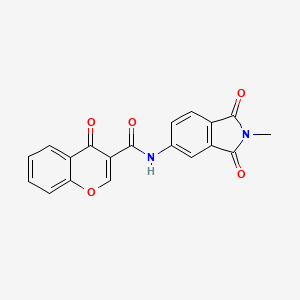

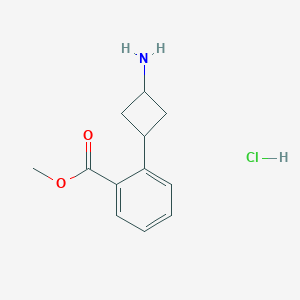

N-(2-methyl-1,3-dioxoisoindolin-5-yl)-4-oxo-4H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-methyl-1,3-dioxoisoindolin-5-yl)-4-oxo-4H-chromene-3-carboxamide” is a synthetic compound . It’s likely used for research purposes.

Synthesis Analysis

The compound can be synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide . The reaction mixture is stirred and refluxed for a duration of 5 hours. After cooling, it is poured into 500 mL of ice water when the compound precipitates and is filtered off .Molecular Structure Analysis

The chemical structures of the compounds are elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .Chemical Reactions Analysis

The compound is synthesized through a reaction involving phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide . The reaction mixture is stirred and refluxed for a duration of 5 hours .Scientific Research Applications

Synthesis and Characterization of Derivatives

This compound serves as a precursor for synthesizing various derivatives with potential biological activities. For instance, novel phthalimide derivatives have been synthesized from phthalic anhydride and related compounds, which are then characterized by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra to confirm their chemical structures .

Anticancer Activity

The derivatives of this compound have been evaluated for their anti-proliferative activity against different cancer cell lines. For example, certain derivatives have shown potent activity against HL60 (promyelocytic leukemia) and HCT116 (human colon carcinoma) cell lines, indicating their potential as anticancer agents .

Drug-Likeness Properties and Computational Studies

In silico studies are conducted to assess the drug-likeness properties of the synthesized compounds. This includes molecular docking studies on human proteins like glutathione S-transferase P1-1 and caspase-3 to understand the mechanism of action of the most active compounds .

Design of Fluorescent Analogues

Fluorescent analogues based on this compound have been synthesized and tested for their anti-proliferative activity. These analogues can be used as probes in biological systems to study the interaction and localization of the compound within cells .

Development of Nitrogen Heterocycle Derivatives

Derivatives containing nitrogen heterocycle moieties have been designed and synthesized. These derivatives are important for the development of new drugs with improved pharmacological profiles .

Urea and Thiourea Moieties

The compound has been used to create derivatives containing urea and thiourea moieties. These moieties are significant in medicinal chemistry for their role in increasing the potency and selectivity of pharmacological agents .

properties

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O5/c1-21-18(24)11-7-6-10(8-13(11)19(21)25)20-17(23)14-9-26-15-5-3-2-4-12(15)16(14)22/h2-9H,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTPMKJNCSAGOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=COC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2853312.png)

![3-[(4-Fluorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2853313.png)

![(E)-2-(2-Chlorophenyl)-N-[2-(3-methylimidazol-4-yl)oxan-4-yl]ethenesulfonamide](/img/structure/B2853318.png)

![2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2853319.png)

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}sulfonyl)-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B2853324.png)

![diethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2853328.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2853330.png)

![5-chloro-2-(methylsulfanyl)-N-{[3-(phenylcarbamoyl)phenyl]methyl}pyrimidine-4-carboxamide](/img/structure/B2853332.png)